molecular formula C9H6INO2S B8288706 Methyl 5-iodo-2-isothiocyanatobenzoate

Methyl 5-iodo-2-isothiocyanatobenzoate

Cat. No. B8288706
M. Wt: 319.12 g/mol
InChI Key: FFRCVPQXIZLYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166208

Procedure details

To 20 g (0.064 mol) of methyl 2-amino-5-iodobenzoate hydrochloride was added 720 mL of toluene, 180 mL of water, 49 g (0.593 mol) of sodium bicarbonate, and 13.2 mL (0.181 mol) of thiophosgene. The biphasic mixture was stirred at room temperature overnight, diluted with 400 mL of water, and the phases were separated. The organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to deliver 21.43 g of the title compound, which was used without further purification, 1H NMR (300 MHz, CDCl3): δ3.97 (s,3H); 7.02 (d,1H); 7.81 (dd,1H); 8.30 (d,1H). An analytical sample was prepared by treating 0.30 g of the crude material with 5 mL of n-propanol, followed by the dropwise addition of water. The ensuing precipitate was filtered to deliver 259 mgs of purified methyl 5-iodo-2-isothiocyanatobenzoate, m.p. 60-62° C.
Name
methyl 2-amino-5-iodobenzoate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].C1(C)C=CC=CC=1.C(=O)(O)[O-].[Na+].[C:26](Cl)(Cl)=[S:27]>O.C(O)CC>[I:13][C:10]1[CH:11]=[CH:12][C:3]([N:2]=[C:26]=[S:27])=[C:4]([CH:9]=1)[C:5]([O:7][CH3:8])=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
methyl 2-amino-5-iodobenzoate hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.NC1=C(C(=O)OC)C=C(C=C1)I
Name
Quantity
720 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
49 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
crude material
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was used without further purification, 1H NMR (300 MHz, CDCl3): δ3.97 (s,3H); 7.02 (d,1H); 7.81 (dd,1H); 8.30 (d,1H)
CUSTOM
Type
CUSTOM
Details
An analytical sample was prepared
FILTRATION
Type
FILTRATION
Details
The ensuing precipitate was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC=1C=CC(=C(C(=O)OC)C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.